

An In-depth Technical Guide to the Chemical Properties of 3-(Butylamino)propionitrile

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Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

Cat. No.: B1266221

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of **3-(Butylamino)propionitrile**. This document distinguishes between the two common isomers: 3-(n-butylamino)propionitrile and 3-(tert-butylamino)propionitrile, presenting data for both where available.

Chemical and Physical Properties

3-(Butylamino)propionitrile is a chemical compound with the general formula $C_7H_{14}N_2$. Its properties can vary depending on the isomer of the butyl group. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 3-(Butylamino)propionitrile Isomers

Property	3-(n-Butylamino)propionitrile	3-(tert-Butylamino)propionitrile
CAS Number	693-51-6	21539-53-7
Molecular Formula	C ₇ H ₁₄ N ₂	C ₇ H ₁₄ N ₂
Molecular Weight	126.20 g/mol	126.20 g/mol
Melting Point	48.5-49.5 °C[1][2]	Not available
Boiling Point	104-106 °C at 10 mmHg[1][2]	81-83 °C at 10 mmHg[3]
Density	0.86 g/cm ³ [1][2]	0.86 g/mL[3]
Refractive Index	1.432[2]	Not available
pKa (Predicted)	8.70 ± 0.19[1]	Not available
XLogP3 (Predicted)	1.68068[2]	Not available

Synthesis and Experimental Protocols

The primary synthetic route to **3-(butylamino)propionitriles** is the Michael addition of the corresponding butylamine to acrylonitrile. This reaction is a classic example of a conjugate addition.

Experimental Protocol: Synthesis of 3-(n-Butylamino)propionitrile via Michael Addition

This protocol is a generalized procedure based on the known reactivity of amines with acrylonitrile.

Materials:

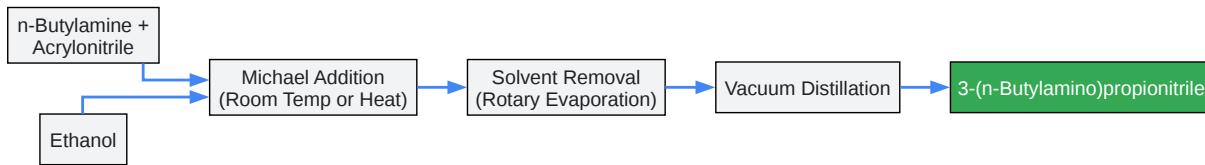
- n-Butylamine
- Acrylonitrile
- Ethanol (or another suitable solvent)

- Glacial acetic acid (optional, as a catalyst)
- Rotary evaporator
- Magnetic stirrer and heating plate
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 equivalent) in ethanol.
- Slowly add acrylonitrile (1.0 to 1.1 equivalents) to the stirred solution at room temperature. The reaction can be exothermic, so controlled addition is recommended.
- A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure 3-(n-butylamino)propionitrile.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of 3-(n-butylamino)propionitrile.

Analytical Characterization

The characterization of **3-(butylamino)propionitrile** isomers typically involves spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the title compounds are not readily available in public databases, the expected chemical shifts can be predicted based on the structures and data from similar compounds.

- ^1H NMR: Protons closer to the electron-withdrawing nitrile group and the nitrogen atom will appear further downfield.
- ^{13}C NMR: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. Carbons bonded to the nitrogen will also be deshielded.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of these relatively volatile compounds.

Experimental Protocol: GC-MS Analysis

This is a general protocol that would require optimization for specific instrumentation and samples.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
- Helium carrier gas

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas Flow: 1 mL/min (constant flow)

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-300

Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
- Inject an appropriate volume (e.g., 1 μ L) into the GC-MS.

Data Analysis:

- The retention time will be characteristic of the specific isomer.
- The mass spectrum will show a molecular ion peak (M^+) and a fragmentation pattern that can be used to confirm the structure.

Workflow for GC-MS Analysis:



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Caption: General workflow for the GC-MS analysis of **3-(butylamino)propionitrile**.

Potential Biological Activity and Signaling Pathways

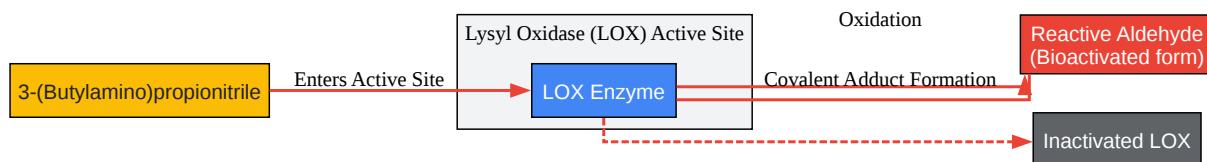
Direct studies on the biological activity of **3-(butylamino)propionitrile** are limited. However, its structural similarity to β -aminopropionitrile (BAPN), a well-known lathyrogen, suggests potential biological effects. BAPN is an irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix.

Inhibition of lysyl oxidase by aminopropionitrile derivatives has been reported, with the potency of inhibition being dependent on the nature of the amino group.^[4] Primary amines, like in BAPN, are generally more potent inhibitors. It is plausible that **3-(butylamino)propionitrile**, as a secondary amine, could also exhibit inhibitory activity against lysyl oxidase, albeit potentially weaker than BAPN.

The proposed mechanism of lysyl oxidase inhibition by BAPN involves the active aldehyde form of the inhibitor, which is generated by the enzyme itself, binding to the active site.

Proposed Signaling Pathway: Inhibition of Lysyl Oxidase

The following diagram illustrates the potential mechanism of action of **3-(butylamino)propionitrile** as a lysyl oxidase inhibitor, extrapolated from the known mechanism of BAPN.



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